molecular formula C24H35NO3 B183391 N-Docosa-4,7,10,13,16,19-hexaenoylglycine CAS No. 132850-40-9

N-Docosa-4,7,10,13,16,19-hexaenoylglycine

Cat. No. B183391
M. Wt: 385.5 g/mol
InChI Key: BEYWKSIFICEQGH-KUBAVDMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Docosa-4,7,10,13,16,19-hexaenoylglycine, also known as Docosahexaenoic acid (DHA), is an omega-3 fatty acid that is a primary structural component of the human brain, cerebral cortex, skin, and retina . It can be synthesized from alpha-linolenic acid or obtained directly from maternal milk (breast milk), fatty fish, fish oil, or algae oil .


Synthesis Analysis

DHA can be synthesized from alpha-linolenic acid, a shorter omega-3 fatty acid manufactured by plants . Limited amounts of eicosapentaenoic and docosapentaenoic acids are possible products of α-linolenic acid metabolism in young women and men .


Molecular Structure Analysis

The molecular formula of DHA is C22H32O2 . Structurally, DHA is a carboxylic acid with a 22-carbon chain and six cis double bonds; with the first double bond located at the third carbon from the omega end .


Chemical Reactions Analysis

DHA plays a major anti-inflammatory role. It prevents LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .


Physical And Chemical Properties Analysis

DHA has a molar mass of 328.488 g/mol and a density of 0.943 g/cm^3 . It has a melting point of -44 °C and a boiling point of 446.7 °C .

Scientific Research Applications

Fatty Acid Desaturation and Biosynthesis Regulation

N-Docosa-4,7,10,13,16,19-hexaenoylglycine, a form of docosahexaenoic acid (DHA), plays a significant role in the regulation of polyunsaturated fatty acid biosynthesis. Studies have shown that varying concentrations of this compound can have feedback and crossed inhibition effects on the desaturation of linoleic acid and α-linolenic acid, potentially influencing the regulation of fatty acid biosynthesis in organisms (Actis Dato & Brenner, 1970).

Neuroprotective and Anti-inflammatory Actions

N-Docosa-4,7,10,13,16,19-hexaenoylglycine is also involved in generating neuroprotective and anti-inflammatory molecules like protectin D1 and neuroprotectin D1. These compounds have shown potent regulatory effects on leukocyte infiltration and inflammatory responses in various biological systems (Serhan et al., 2006).

Modulation of Neuronal Excitability

Research has also explored the effects of N-Docosa-4,7,10,13,16,19-hexaenoylglycine on neuronal excitability. It has been observed to modulate the activity of chloride channels and influence N-methyl-D-aspartate receptor-mediated responses, potentially playing an important role in neuronal signaling and function (Hamano et al., 1996).

Impact on Neurodegenerative Diseases

The compound has been linked to potential benefits in the context of neurodegenerative diseases. Studies suggest that N-Docosa-4,7,10,13,16,19-hexaenoylglycine-derived metabolites like neuroprotectin D1 can play a role in cell survival in neural degeneration, offering prospects for therapeutic applications in conditions like Alzheimer's disease (Palacios-Peláez et al., 2010).

Role in Lipid Metabolism

The compound is also implicated in the regulation of lipid metabolism, including the synthesis of docosahexaenoic acid. This process involves complex enzymatic pathways and has implications for membrane lipid synthesis and cellular function (Luthria et al., 1996).

Synthesis and Chemical Analysis

Studies have also focused on the chemical synthesis of N-Docosa-4,7,10,13,16,19-hexaenoylglycine and related compounds, highlighting challenges and methodologies in achieving specific molecular configurations (Steen et al., 2010).

properties

IUPAC Name

2-(docosa-4,7,10,13,16,19-hexaenoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYWKSIFICEQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693952
Record name N-Docosa-4,7,10,13,16,19-hexaenoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Docosa-4,7,10,13,16,19-hexaenoylglycine

CAS RN

132850-40-9
Record name N-Docosa-4,7,10,13,16,19-hexaenoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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